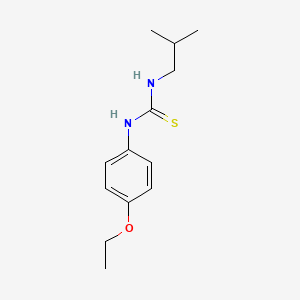![molecular formula C16H15N3O4S B5782002 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as EN9, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EN9 belongs to the class of nitroaromatic compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of EN9 is not fully understood. However, studies have shown that EN9 induces cell death by activating the caspase-dependent apoptotic pathway. EN9 has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, EN9 has been shown to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial growth.
Biochemical and Physiological Effects
EN9 has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EN9 has exhibited antimicrobial activity by inhibiting the activity of bacterial enzymes, leading to the disruption of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
EN9 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-cancer, anti-inflammatory, and anti-microbial properties. However, EN9 has several limitations. It has low solubility in water, which can limit its use in aqueous environments. Additionally, the mechanism of action of EN9 is not fully understood, which can make it challenging to study its effects.
Zukünftige Richtungen
For the study of EN9 include investigating its potential as a therapeutic agent, studying its mechanism of action, and optimizing its synthesis method.
Synthesemethoden
EN9 can be synthesized using various methods, including the reaction of 2-nitrobenzoyl chloride with 4-ethoxyaniline in the presence of carbon disulfide. Another method involves the reaction of 2-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-ethoxyaniline. The yield of EN9 using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
EN9 has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. EN9 has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has been found to induce cell death and inhibit cell proliferation. Additionally, EN9 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EN9 has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-12-9-7-11(8-10-12)17-16(24)18-15(20)13-5-3-4-6-14(13)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTNWTZJJSUOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
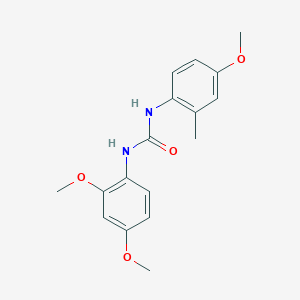
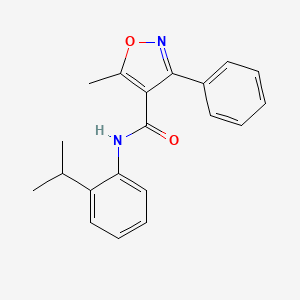
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
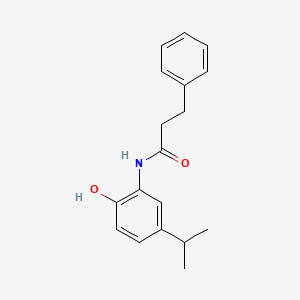
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
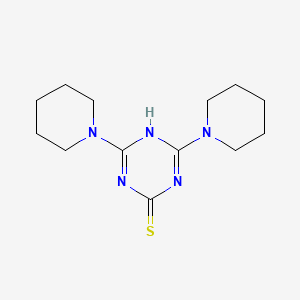
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
